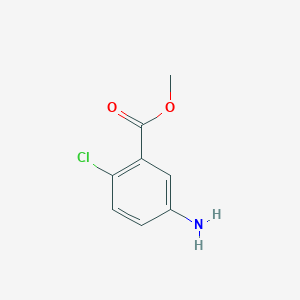

Methyl 5-amino-2-chlorobenzoate

Description

Significance and Context in Organic and Medicinal Chemistry

Methyl 5-amino-2-chlorobenzoate serves as a valuable intermediate in organic synthesis. The presence of three different functional groups—an amino group, a chloro group, and a methyl ester—on the aromatic ring provides multiple sites for chemical modification. This trifunctional nature allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.

In medicinal chemistry, the core structure of aminobenzoic acids and their derivatives is of considerable interest. These motifs are found in a number of biologically active compounds. While direct and extensive research on the medicinal applications of this compound is not as widely published as for its isomer, its precursor, 5-amino-2-chlorobenzoic acid, has been noted for its potential in the synthesis of compounds with antiproliferative effects. biosynth.com The esterification to this compound can be a strategic step to modify properties like solubility and cell permeability, which are crucial for the development of therapeutic agents.

Research Rationale and Scope

The primary rationale for research into this compound lies in its potential as a readily modifiable chemical building block. The distinct electronic effects of the chloro and amino groups on the benzene (B151609) ring influence the reactivity of each other and the ester, opening avenues for selective chemical reactions. This article aims to provide a focused overview of the available scientific information specifically pertaining to this compound, differentiating it from its isomers and highlighting its specific chemical characteristics and potential as a synthetic intermediate. The scope is strictly limited to the chemical nature and research context of this compound, excluding any clinical or dosage information.

Structure

2D Structure

Propriétés

IUPAC Name |

methyl 5-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNPBOFVHYOPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409457 | |

| Record name | methyl 5-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42122-75-8 | |

| Record name | methyl 5-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Amino-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detailed Research Findings

While specific, in-depth research articles focusing solely on Methyl 5-amino-2-chlorobenzoate are limited, information can be compiled from supplier data and studies on its precursor, 5-amino-2-chlorobenzoic acid.

A common synthetic route to this compound involves the esterification of 5-amino-2-chlorobenzoic acid. This reaction is a standard procedure in organic chemistry, often carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The vibrational spectra of the parent compound, 5-amino-2-chlorobenzoic acid, have been studied using Fourier transform Raman and infrared spectroscopy, providing insights into the molecular structure and vibrational modes which would be largely retained in its methyl ester derivative. nih.gov

Below are some of the reported physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 42122-75-8 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Physical Form | Solid |

| Synonyms | 5-Amino-2-chlorobenzoic acid methyl ester |

This table is based on data from various chemical suppliers.

Further research is required to fully elucidate the reaction pathways and potential applications of this compound in the development of novel molecules for medicinal and materials science.

Chemical Reactivity and Derivatization of Methyl 5 Amino 2 Chlorobenzoate

Reactivity of Functional Groups

The reactivity of Methyl 5-amino-2-chlorobenzoate is characterized by the distinct chemical properties of its functional groups. The amino group is a nucleophilic site and an activating, ortho-, para-directing group for electrophilic aromatic substitution. The methyl ester is susceptible to hydrolysis and amidation. The chlorine atom, attached to an electron-rich aromatic ring, can participate in nucleophilic aromatic substitution and cross-coupling reactions, though its reactivity is influenced by the other substituents.

Amination Reactions

The primary amino group (-NH₂) on the aromatic ring can undergo a variety of reactions typical for anilines. These include acylation, alkylation, and diazotization. For instance, the amino group can be acylated to form amides, which can be a strategy to protect the amino group during other transformations or to synthesize biologically active molecules. While specific studies on the amination of this compound are scarce, the parent compound, 5-Amino-2-chlorobenzoic acid, can be prepared via catalytic hydrogenation of 2-chloro-5-nitrobenzoic acid.

Ester Hydrolysis and Transesterification

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid, under either acidic or basic conditions. msu.edu This reaction is a standard transformation for esters and would likely proceed by heating the compound with an aqueous base like sodium hydroxide, followed by acidification. chemspider.com Transesterification, the conversion to a different ester, is also a plausible reaction, typically achieved by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst.

Halogen Substitution and Coupling Reactions (e.g., Suzuki Coupling)

The chlorine atom on the aromatic ring serves as a handle for various cross-coupling reactions, which are fundamental in constructing more complex molecules. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a prominent example. organic-chemistry.orglibretexts.org Although aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings, suitable catalysts and conditions, often involving bulky, electron-rich phosphine (B1218219) ligands, can facilitate the reaction. libretexts.orgnih.gov While specific examples for this compound are not detailed in the literature, related substrates like aryl chlorides and carbamates bearing amino groups have been successfully used in Suzuki reactions. libretexts.orgnih.gov

Electrophilic Substitution Directivity on the Aromatic Ring

The orientation of incoming electrophiles during electrophilic aromatic substitution is directed by the existing substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). libretexts.orglibretexts.org The methyl ester group (-COOCH₃) is a deactivating, meta-directing group. The chlorine atom is deactivating but ortho-, para-directing. libretexts.org

In a molecule with competing directing effects, the most powerful activating group typically controls the position of substitution. msu.edu Therefore, the strongly activating amino group would be the dominant directing influence. Electrophilic substitution (e.g., halogenation, nitration, or sulfonation) on this compound is predicted to occur primarily at the C4 and C6 positions, which are ortho to the amino group.

Synthesis of Novel Derivatives and Analogs

This compound is a useful building block for synthesizing more complex molecules and novel derivatives. Its functional groups offer multiple points for modification. For example:

The amino group can be derivatized to form various amides, sulfonamides, or ureas, which are common motifs in pharmacologically active compounds.

The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to create a library of amides.

The chlorine atom can be replaced via cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig amination) to introduce diverse aryl, alkynyl, or amino substituents. nih.gov

While specific examples of extensive derivative synthesis starting from this compound are not well-documented, the synthesis of derivatives from related compounds like 2-amino-5-chlorobenzothiazole (B1265905) is reported, involving reactions like acylation and cyclization to form heterocyclic systems. libretexts.org

Preparation of Quinazoline (B50416) Compounds and Related Heterocycles

Quinazolines and their derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. openmedicinalchemistryjournal.comgoogle.com this compound serves as a valuable precursor for the synthesis of substituted quinazolinones, a prominent subclass of quinazolines.

A common synthetic strategy involves the initial acylation of the amino group of an anthranilic acid derivative, followed by condensation and cyclization. google.comresearchgate.net For instance, the reaction of 2-aminobenzoic acids with acetic anhydride (B1165640) can yield a benzoxazinone (B8607429) intermediate. researchgate.netmdpi.com This intermediate can then be reacted with a nitrogen nucleophile, such as hydrazine (B178648) hydrate, to form the quinazolinone ring system. nih.govnih.gov

While direct examples starting from this compound are not detailed in the provided search results, established synthetic routes for quinazolines can be applied. For example, the Niementowski synthesis involves the reaction of an anthranilic acid with a formamide (B127407) at elevated temperatures to produce a 3,4-dihydro-4-oxoquinazoline. nih.gov Various synthetic methodologies, including microwave-assisted reactions, have been developed to improve the efficiency and yield of quinazoline synthesis. openmedicinalchemistryjournal.comresearchgate.net The presence of the chloro- and methyl ester groups on the this compound ring would result in a correspondingly substituted quinazolinone, providing a scaffold for further chemical modification.

Formation of Amides (e.g., 2-amino-5-chlorobenzamide)

The conversion of the methyl ester group in this compound to an amide is a key derivatization reaction. This transformation yields compounds like 2-amino-5-chlorobenzamide (B107076), which is itself a crucial intermediate in the synthesis of pharmaceuticals and dyes, particularly for producing quinazoline-based compounds. google.com

A patented method describes a two-step process for preparing 2-amino-5-chlorobenzamide from methyl anthranilate. google.com The first step involves the chlorination of methyl anthranilate to produce this compound. In the second step, the synthesized this compound is reacted with ammonia (B1221849) water in an autoclave under heat and pressure. google.com This process reports a high yield of over 85% for the final product, 2-amino-5-chlorobenzamide. google.com The reaction is carried out at temperatures between 100-150°C and pressures of 2-4 MPa. google.com This method is highlighted for its efficiency, use of less toxic reagents, and potential for solvent recycling. google.com

Another laboratory-scale synthesis of 2-amino-5-chlorobenzamide starts from 5-chloroanthranilic acid, which is first converted to the corresponding acid chloride using thionyl chloride. chemicalbook.com The subsequent amination of this acid chloride with liquor ammonia produces 2-amino-5-chlorobenzamide. chemicalbook.com

Exploration of Biologically Active Analogs and Precursors

This compound is a precursor for a range of biologically active molecules. Its derivatives are explored for various therapeutic applications. For example, quinazolinone derivatives synthesized from related anthranilic acids have shown potential as antimicrobial and biofilm inhibitory agents. nih.gov The core structure provided by this compound can be elaborated to create libraries of compounds for screening against different biological targets.

The compound 2-amino-5-chlorobenzamide, directly synthesized from this compound, is a starting material for 2,3-dihydroxy quinazolinone compounds, which have been investigated for their potential as antibiotics with analgesic and anti-vasodilatory effects. google.com Furthermore, 2,3-quinzoline-4(1H)-one derivatives also exhibit significant biological and medicinal properties. google.com

The unique combination of the chlorophenyl and carbonyl groups in derivatives of this compound confers distinct chemical reactivity and potential for biological activity, making it a valuable building block in medicinal chemistry and for the production of specialty chemicals.

Applications of Methyl 5 Amino 2 Chlorobenzoate in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Development

The strategic placement of reactive functional groups on its benzene (B151609) ring allows Methyl 5-amino-2-chlorobenzoate to serve as a foundational scaffold in the synthesis of complex molecular architectures. It is widely recognized as a useful pharmaceutical intermediate. nih.govamerigoscientific.comsigmaaldrich.com The presence of the amino group allows for amide bond formation, diazotization reactions, and the construction of heterocyclic rings, while the chloro and ester moieties provide additional sites for chemical modification.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound and its parent acid, 5-amino-2-chlorobenzoic acid, are crucial starting materials in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The compound's structure is a key component in building the core of several modern drugs. For instance, the closely related 5-amino-2-chlorobenzoic acid is a known precursor for synthesizing a class of antidiabetic drugs known as SGLT-2 inhibitors. guidechem.com

Furthermore, this chemical's scaffold is integral to the synthesis of quinazolinones, a class of compounds that plays an important role in medicinal chemistry and natural products. nih.govresearchgate.net The ability to use this intermediate to construct such pharmacologically relevant structures underscores its importance in the pharmaceutical manufacturing pipeline.

Table 1: Examples of APIs and Related Compounds Derived from the 5-Amino-2-chlorobenzoic Acid Scaffold This table is based on synthesis pathways for the parent acid or closely related structural analogs.

| API or Compound Class | Therapeutic Area/Application | Role of Intermediate |

|---|---|---|

| Dapagliflozin (SGLT-2 Inhibitor) | Antidiabetic | Starting material for a key synthetic fragment. guidechem.com |

| Empagliflozin (SGLT-2 Inhibitor) | Antidiabetic | Starting material for a key synthetic fragment. guidechem.com |

| Quinazolinones | Various (e.g., anticancer, anticonvulsant) | Foundational building block for the heterocyclic core. nih.govresearchgate.net |

Building Block in Drug Discovery and Design

In the realm of drug discovery, this compound serves as a versatile building block for creating novel molecules with potential therapeutic value. sigmaaldrich.comtcichemicals.com Its utility is highlighted in cancer research, where it has been identified as a synthetic compound with potential therapeutic applications. biosynth.com

Research has shown that this compound can inhibit the growth of human breast cancer cells in vitro. biosynth.com Scientists utilize this molecule as a scaffold to design and synthesize new compounds, systematically modifying its structure to enhance potency and selectivity. This process of creating analogues is fundamental to medicinal chemistry and the discovery of new drug candidates. The compound's mechanism of action has been studied using advanced techniques like magnetic resonance spectroscopy to understand its inhibitory effects on proteins involved in cell proliferation and motility. biosynth.com Such studies are crucial in the early phases of drug design and development.

Utility in Agrochemical and Specialty Chemical Synthesis

The utility of the aminobenzoate scaffold extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. The same chemical reactivity that makes it valuable for drug synthesis also allows for its use in creating molecules for crop protection and industrial applications.

The parent compound, 5-amino-2-chlorobenzoic acid, is used in the preparation of the fungicide Fluopyram. guidechem.com Furthermore, a closely related intermediate, 2-amino-3-methyl-5-chlorobenzoic acid, is a key component in the synthesis of Chlorantraniliprole, a broad-spectrum insecticide. google.com This demonstrates the importance of this chemical class in developing modern agrochemicals that protect crops from pests and diseases.

In the field of specialty chemicals, the related compound 5-amino-2-chlorobenzoic acid is classified as a dye intermediate. dyestuffintermediates.com It is used in the synthesis of specific colorants, such as C.I. Mordant Yellow 5, where the amino group is essential for the diazotization and coupling reactions that produce the final dye molecule. dyestuffintermediates.com This application leverages the compound's chromophoric properties and its ability to undergo traditional dye synthesis reactions.

Contributions to Chemical Probes and Biological Tools

A chemical probe is a small molecule used to study and manipulate biological systems. This compound has been identified as a valuable tool in this area, functioning as a biochemical reagent for life science research. medchemexpress.com

It has been shown to be an inhibitor of the metabolic pathway responsible for producing testosterone, making it a useful chemical probe for studying steroidogenesis and related endocrine functions. biosynth.com Its high specificity allows researchers to investigate the roles of specific enzymes or pathways in a controlled manner. biosynth.com Additionally, its demonstrated ability to inhibit the production of reactive oxygen species and reduce DNA damage in certain cancer cells provides a tool for investigating cellular stress and repair mechanisms. biosynth.com The development of quinazoline-based inhibitors, which can be derived from this scaffold, has led to the discovery of potent and selective in vivo chemical probes for epigenetic targets like the lysine (B10760008) methyltransferases G9a and GLP, further cementing the value of this molecular framework in creating sophisticated tools for biological exploration. nih.gov

Spectroscopic and Structural Characterization of Methyl 5 Amino 2 Chlorobenzoate

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features can be identified.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for Methyl 5-amino-2-chlorobenzoate are not widely published, the expected chemical shifts in ¹H-NMR and ¹³C-NMR spectra can be predicted based on the electronic environment of the protons and carbon atoms.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, amino, and aromatic protons. The methyl group (–OCH₃) protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The amino group (–NH₂) protons would also produce a singlet, the position of which can vary depending on the solvent and concentration. The three aromatic protons on the benzene (B151609) ring would appear as distinct multiplets or doublets, with their chemical shifts influenced by the activating amino group and the deactivating chloro and ester groups.

¹³C-NMR: The carbon NMR spectrum would show eight distinct signals corresponding to each unique carbon atom in the molecule, including the methyl carbon, the carbonyl carbon, and the six carbons of the benzene ring.

Predicted NMR Data for this compound

| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet | ~3.9 | -COOCH₃ |

| ¹H | Singlet (broad) | Variable | -NH₂ |

| ¹H | Multiplets/Doublets | ~6.8 - 7.5 | Aromatic protons |

| ¹³C | Quartet | ~52 | -COOCH₃ |

| ¹³C | Singlet | ~166 | C=O (Ester) |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The analysis of the parent compound, 5-amino-2-chlorobenzoic acid, provides insight into the expected spectral features. nih.gov

The IR and Raman spectra of this compound would be characterized by specific absorption bands. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. The C=O stretching of the ester group would produce a strong absorption band around 1700-1730 cm⁻¹. Other key signals include C-O stretching, C-Cl stretching, and various vibrations corresponding to the substituted benzene ring. nih.gov FT-Raman spectroscopy, often recorded using a Bruker MultiRAM spectrometer, provides complementary information, particularly for non-polar bonds. nih.gov

Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 |

| C=O Stretch | Ester | 1700 - 1730 |

| C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-O Stretch | Ester | 1100 - 1300 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 185.61 g/mol . nih.govsigmaaldrich.com

In a mass spectrum, the compound is expected to show a molecular ion peak (M⁺) at m/z 185. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic peak (M+2) at m/z 187 with a relative intensity of approximately one-third of the molecular ion peak would also be observed. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (•OCH₃) to give a fragment at m/z 154, or the loss of the carbomethoxy group (•COOCH₃) to yield a fragment at m/z 126. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used for the analysis of such compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used to determine the purity of a compound and to quantify its presence in a mixture. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common analytical method. sielc.com

A typical RP-HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comhelixchrom.com The method can be optimized for fast analysis, especially when using UPLC systems with smaller particle size columns (e.g., sub-2 µm), which provide higher resolution and sensitivity. sielc.com For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase. sielc.com

Crystallographic and Conformational Analysis

Crystallographic studies provide precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data for Methyl 2-amino-5-chlorobenzoate (Isomer)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈ClNO₂ | researchgate.netresearchgate.net |

| Molecular Weight | 185.60 | researchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| a (Å) | 3.9480 (8) | researchgate.net |

| b (Å) | 9.0230 (18) | researchgate.net |

| c (Å) | 12.018 (2) | researchgate.net |

| β (°) | 94.10 (3) | researchgate.net |

| Volume (ų) | 427.02 (15) | researchgate.net |

| Z (Molecules/unit cell) | 2 | researchgate.netresearchgate.net |

This data pertains to the isomer Methyl 2-amino-5-chlorobenzoate and is presented to illustrate the output of a single-crystal X-ray diffraction study.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-amino-5-chlorobenzoate |

| 5-amino-2-chlorobenzoic acid |

| Acetonitrile |

| Methanol |

| Formic Acid |

Analysis of Intramolecular and Intermolecular Interactions

Detailed experimental analysis of the intramolecular and intermolecular interactions for this compound, including specific hydrogen bonding networks, is not available in the reviewed scientific literature. Such an analysis would typically be derived from X-ray crystallography data, which provides precise measurements of bond lengths, angles, and intermolecular distances.

For a molecule like this compound, one could hypothesize the presence of certain interactions based on its functional groups:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group (-NH₂) and the ester group (-COOCH₃) or the chloro substituent exists, which could influence the molecule's conformation. However, without experimental data, the presence and strength of such bonds remain speculative.

Intermolecular Hydrogen Bonding: In a crystal lattice, it is expected that the amino group would act as a hydrogen bond donor, and the carbonyl oxygen of the ester group would act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded networks that stabilize the crystal structure. The specific geometry and pattern of these networks (e.g., chains, sheets, or more complex three-dimensional arrays) are unknown.

Molecular Geometry, Planarity, and Conformational Dynamics

Specific experimental data on the molecular geometry, planarity, and conformational dynamics of this compound is not present in the available literature. A crystallographic study would provide definitive information on these aspects.

Based on general chemical principles, the benzene ring itself is planar. The substituents—amino, chloro, and methyl carboxylate groups—would be attached to this ring. The degree to which the methyl carboxylate group is coplanar with the benzene ring would be a key feature of its conformation, influenced by any intramolecular interactions and by packing forces in the solid state. The rotational dynamics of the methyl group and the orientation of the ester are aspects of its conformational flexibility that remain uncharacterized by experimental means.

Due to the lack of specific research findings for this compound, data tables for its structural parameters cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of Methyl 5 Amino 2 Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of molecular systems like methyl 5-amino-2-chlorobenzoate.

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. und.edu For this compound, DFT calculations, often employing basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and predict its structural parameters. nih.gov

Experimental studies using single-crystal X-ray diffraction have shown that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0410 Å from the plane defined by its non-hydrogen atoms. nih.govresearchgate.netresearchgate.net The bond lengths and angles determined experimentally are generally found to be within normal ranges. nih.govresearchgate.netresearchgate.net DFT calculations complement these findings by providing optimized geometrical parameters, which can be compared with the experimental data to validate the computational model.

An important structural feature of this compound is the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester group, which results in the formation of a stable six-membered ring. nih.govresearchgate.netresearchgate.net In the crystalline state, intermolecular hydrogen bonds also play a crucial role, linking molecules together to form chains. nih.govresearchgate.netresearchgate.net DFT studies can model these hydrogen bonding interactions and quantify their strength, offering a deeper understanding of the crystal packing and solid-state properties.

Table 1: Selected Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.405 | C1-C2-C3 | 120.1 |

| C2-N1 | 1.380 | C2-C1-C6 | 119.5 |

| C6-C7 | 1.510 | C1-C6-O1 | 124.5 |

| C7-O2 | 1.215 | O1-C7-O2 | 122.0 |

| C-Cl | 1.745 | C4-C5-Cl | 119.0 |

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org

For this compound, molecular orbital analysis reveals the distribution of electron density. researchgate.net The HOMO is typically localized on the amino group and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is often centered on the ester group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap can be calculated using DFT methods and provides insights into the molecule's electronic transitions. materialsciencejournal.org A smaller energy gap suggests that the molecule can be more easily excited, which has implications for its UV-Vis absorption spectrum.

Table 2: Calculated HOMO-LUMO Energies and Related Parameters

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

Note: The data in this table is illustrative. Actual values are dependent on the specific computational method and basis set used.

Prediction and Interpretation of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. This comparison aids in the assignment of observed spectral bands to specific vibrational modes of the molecule.

For a related compound, 5-amino-2-chlorobenzoic acid, DFT calculations at the 6-311G(d,p) level of theory have been used to analyze its FTIR and FT-Raman spectra. nih.gov The calculated wavenumbers, after appropriate scaling, showed good agreement with the experimental values, allowing for a detailed assignment of the vibrational modes. nih.gov Similar studies on this compound would involve calculating the vibrational frequencies of its various functional groups, including the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Cl stretching, among others. These theoretical predictions are invaluable for confirming the molecular structure and understanding its dynamic behavior.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its ester group, identifying the most stable conformers is crucial.

Computational methods can be used to explore the potential energy surface of the molecule, mapping out the various low-energy conformations and the energy barriers between them. This analysis helps to understand which conformations are most likely to be present under different conditions. For instance, the orientation of the methyl group relative to the benzene (B151609) ring can be investigated to determine the most energetically favorable arrangement.

Interaction Studies with Biological Targets (e.g., Enzyme Activity, Receptor Binding)

Given that this compound is a pharmaceutical intermediate, understanding its potential interactions with biological macromolecules is of significant interest. researchgate.netamanote.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies can simulate the binding of this compound to the active site of an enzyme or a receptor. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The results of such studies can provide valuable insights into the molecule's potential biological activity and can guide the design of new and more potent derivatives. While specific docking studies for this compound are not extensively detailed in the provided context, the general methodology is widely applied in medicinal chemistry research. chemcomp.com

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Benzoate (B1203000) Derivatives

The synthesis of benzoate derivatives is moving beyond traditional methods towards more sophisticated and environmentally conscious strategies. Research is focused on enhancing efficiency, yield, and the structural diversity of these valuable compounds.

A primary area of development is the use of versatile "building blocks" like para-aminobenzoic acid (PABA), which allows for a wide range of molecular modifications. nih.gov The structural flexibility of PABA, with its reactive amino and carboxyl groups, facilitates the creation of novel molecules through various reactions. nih.govresearchgate.net For example, Schiff bases of PABA can be prepared by reacting it with aldehydes and ketones, while other derivatives can be synthesized by adding aromatic halides to aminobenzoic acids in pyridine. nih.gov More complex structures, such as benzimidazole/thiourea derivatives, have been achieved through multi-step reactions involving isothiocyanate. nih.gov

Recent synthetic approaches for other benzoate derivatives include:

Esterification and Demethylation: Novel eugenyl benzoate derivatives have been synthesized using reactions like esterification, demethylation, and halohydrin reactions to create compounds with potential anticancer properties. nih.govnih.gov

Williamson Etherification: This method has been used to synthesize alkoxybenzoate derivatives, which have shown promise as organogelators. researchgate.net

Biosynthesis: A significant shift towards green chemistry involves the biosynthesis of aminobenzoic acids. These methods use renewable resources like glucose as a starting material, which undergoes processes like the shikimate pathway, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, catalyzed by various enzymes. mdpi.com This biological approach presents a sustainable alternative to conventional chemical synthesis that often relies on petroleum-based precursors, thereby reducing environmental pollution and dependence on non-renewable resources. mdpi.com

Specifically for Methyl 2-amino-5-chlorobenzoate, a known pharmaceutical intermediate, a common laboratory synthesis involves the esterification of 2-amino-5-chlorobenzoic acid. nih.govresearchgate.net This is typically achieved by refluxing the acid with thionyl chloride in an alcohol solution, such as methanol (B129727). nih.govresearchgate.net

Novel Applications in Medicinal Chemistry and Materials Science

The structural motif of aminobenzoates is a fertile ground for discovering new applications in both medicine and material science. The ability to modify the core structure allows for the fine-tuning of biological activity and material properties.

Medicinal Chemistry: Derivatives of aminobenzoic acid are being extensively investigated for a wide array of therapeutic uses. Their inherent biological activities can be enhanced and specified through chemical modification. mdpi.com

Antimicrobial and Cytotoxic Agents: Simple modifications of PABA have led to compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as potent antifungal properties. mdpi.com Some of these derivatives have also demonstrated notable cytotoxicity against cancer cell lines. mdpi.com For example, novel methyl 2-(2-(arylideneamino) oxazol-4-ylamino) benzoxazole-5-carboxylate derivatives have shown a broad spectrum of antimicrobial activity. researchgate.net

Neurodegenerative Diseases: Benzoate derivatives are being explored for the treatment of neurodegenerative conditions like Alzheimer's disease. google.com Research has shown that certain derivatives exhibit activity similar to nerve growth factor (NGF), and some have been found to enhance memory in animal models. google.com Additionally, p-aminobenzoic acid derivatives have been identified as potential inhibitors of cholinesterase, an important target in Alzheimer's therapy. nih.gov

Targeted Cancer Therapy: Researchers are designing purine-hydrazone scaffolds as potential dual inhibitors of EGFR/HER2, which are key targets in some cancers. mdpi.com By introducing various hydrophobic groups to the scaffold, scientists aim to optimize the binding affinity and inhibitory activity against these kinases. mdpi.com Eugenyl benzoate derivatives have also been synthesized and shown to act as BCL-2 inhibitors in colorectal cancer cells. nih.govnih.gov

Antidepressants: While not a direct derivative of Methyl 5-amino-2-chlorobenzoate, the tricyclic antidepressant Lofepramine contains a 4-chlorobenzoylmethyl group, highlighting the relevance of chloro-substituted benzoyl structures in neuropharmacology. wikipedia.org

Materials Science: The unique chemical structures of benzoate derivatives also lend themselves to applications in materials science.

Environmental Remediation: Certain alkoxybenzoate derivatives have been synthesized that can selectively congeal polar solvents, gasoline, and oils from water. researchgate.net These organogelators are thermoreversible, meaning they can be easily separated from the mixture and reused, offering a promising application for cleaning up oil spills. researchgate.net

Liquid Crystals: Phenyl benzoate derivatives are a key area of research in the development of liquid crystals. researchgate.net Scientists are preparing new families of these compounds and analyzing their mesomorphic properties for potential use in advanced electronic applications and as chiral dopants in liquid crystal displays. researchgate.net The intermolecular forces, such as π-π stacking, play a crucial role in the formation of these materials. researchgate.net

Table 1: Selected Research Findings on Benzoate Derivative Applications

| Derivative Class | Research Focus | Key Finding | Potential Application |

|---|---|---|---|

| PABA Schiff Bases | Antimicrobial Activity | Active against MRSA and various fungi with MIC values from 15.62 µM. mdpi.com | Treatment of resistant bacterial and fungal infections. mdpi.com |

| 2,3-dihydroxybenzoate derivatives | Neuroprotection | Showed NGF-like activity and enhanced memory in aged mice. google.com | Prevention and treatment of neurodegenerative diseases like Alzheimer's. google.com |

| Eugenyl Benzoate Derivatives | Anticancer | Act as BCL-2 inhibitors in HT29 colorectal cancer cells. nih.govnih.gov | Targeted therapy for colorectal cancer. nih.gov |

| Alkoxybenzoate Derivatives | Organogelators | Selectively congeal oils and fuels from water; reusable. researchgate.net | Environmental remediation and oil spill cleanup. researchgate.net |

| Phenyl Benzoate Derivatives | Liquid Crystals | Formation of smectic liquid crystal phases for electronic applications. researchgate.net | Advanced displays and optical materials. researchgate.net |

| Purine-Hydrazone Scaffolds | Anticancer | Showed potent dual inhibitory activity against EGFR and HER2 kinases. mdpi.com | Targeted therapy for cancers overexpressing EGFR/HER2. mdpi.com |

Development of Sustainable and Economically Viable Production Processes

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For benzoate derivatives, this involves a shift away from traditional, often hazardous, production methods towards processes that are both environmentally friendly and economically feasible.

The conventional synthesis of benzoic acid, a primary precursor, often involves the oxidation of toluene, which is efficient and inexpensive but raises environmental concerns due to the use of petroleum-based feedstocks. nih.govntnu.no The future of benzoate production lies in two key areas: biosynthesis and process optimization.

Biosynthesis: The biological production of aminobenzoic acid and its derivatives from simple carbon sources like glucose is a leading sustainable alternative. mdpi.com This approach, utilizing microbial fermentation, avoids the harsh conditions and toxic reagents associated with chemical synthesis. mdpi.com While the technology is maturing, further research is needed to improve yields and expand the range of derivatives that can be produced biologically, making it a critical area for future investigation. mdpi.com Companies are already exploring the use of renewable plant sugars to produce ketones through sustainable fermentation processes, indicating a commercial appetite for such innovations. drinkkenetik.com

Process Optimization and Economic Viability: For chemical synthesis routes that remain necessary, there is a strong focus on making them cleaner and more efficient. A techno-economic assessment of benzyl (B1604629) benzoate production, for example, explored using enzymatic catalysis (lipase) in a solventless system, assisted by conventional heating or microwaves. researchgate.net The study found that such processes could achieve high conversion rates (>90%) and that the catalyst could be reused, making it a promising and economically favorable alternative for industrial scale-up. researchgate.net

Methodologies are being developed to systematically evaluate the sustainability of chemical processes by considering efficiency, energy use, environmental impact, and economics. ntnu.no This holistic approach allows for the direct comparison of different production technologies, guiding research toward chemistries that are not only "green" but also economically sustainable in the long term. ntnu.no The use of readily biodegradable and consumer-friendly preservatives like sodium benzoate in product formulations, replacing harsher chemicals, is another aspect of this trend toward sustainability across a product's lifecycle. sofw.com

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-amino-2-chlorobenzoate, and how can intermediates be purified?

This compound is synthesized via halogenation of 2-aminobenzoic acid derivatives followed by esterification. Key steps include:

- Halogenation : React 2-aminobenzoic acid with N-halosuccinimide (e.g., NCS for chlorination) in DMF at 100°C for regioselective substitution .

- Esterification : Treat the halogenated intermediate (e.g., 2-amino-5-chlorobenzoic acid) with thionyl chloride in methanol to form the methyl ester .

- Purification : Use flash chromatography (e.g., petroleum ether/EtOAc = 9:1) for intermediates and slow evaporation of methanol for single-crystal growth .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

X-ray crystallography is critical for confirming molecular geometry and hydrogen bonding. For this compound:

- Planarity : The aromatic ring and ester group exhibit near-planarity (RMSD = 0.041 Å), confirmed via SHELXL refinement .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds form a six-membered ring (graph set S(6)), while intermolecular N–H⋯O interactions stabilize the crystal lattice .

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data and resolve disorder or twinning .

Advanced: How do hydrogen bonding patterns influence the solid-state properties of this compound?

Graph set analysis (based on Etter’s rules) reveals:

- Primary Motifs : The dominant motif is for intermolecular N–H⋯O bonds, creating chains along the crystallographic axis .

- Impact on Stability : These interactions enhance thermal stability, as evidenced by high melting points (209–213°C for related analogs) .

- Methodology : Use Mercury or CrystalExplorer to visualize and quantify hydrogen bond networks from CIF files .

Advanced: How can structural modifications of this compound enhance pharmacological activity?

This compound serves as a precursor in photopharmacology. For example:

- Azobenzene Derivatives : React with diazonium salts to create photoswitchable inhibitors (e.g., eDHFR inhibitors). Monitor activity via -NMR binding assays .

- Optimization : Introduce electron-withdrawing groups (e.g., –NO) at the 4-position to modulate electron density and binding affinity .

- Validation : Compare experimental IC values with DFT-calculated electrostatic potential maps to predict bioactivity .

Advanced: How can researchers address conflicting spectroscopic data during synthesis?

Contradictions in -NMR or mass spectrometry often arise from byproducts or regioselectivity issues:

- Byproduct Identification : Use LC-MS to detect halogenation byproducts (e.g., dihalogenated analogs) .

- Regioselectivity Control : Adjust reaction temperature (e.g., <80°C) and solvent polarity (e.g., DMF vs. THF) to favor mono-substitution .

- Validation : Cross-check melting points (literature range: 124–126°C for derivatives) and HRMS data (e.g., [M+H] = 317.0694 for azobenzene analogs) .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR : - and -NMR to confirm substitution patterns (e.g., δ 8.43 ppm for aromatic H in S18b) .

- Mass Spectrometry : HRMS (APCI) to verify molecular ions and isotopic chlorine patterns (35Cl/37Cl ratio) .

- XRD : Single-crystal diffraction for absolute configuration and packing analysis .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.